Cas no 10316-00-4 (4-Benzylmorpholine)

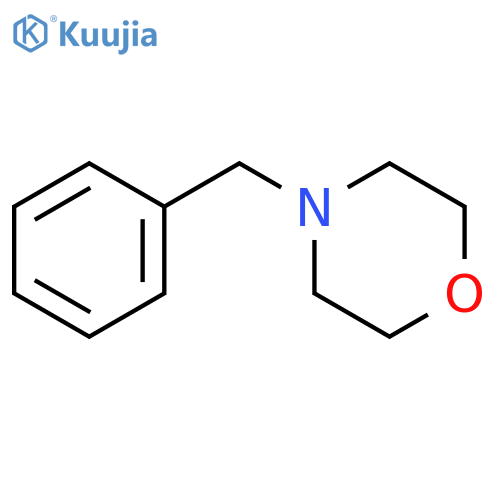

4-Benzylmorpholine structure

商品名:4-Benzylmorpholine

CAS番号:10316-00-4

MF:C11H15NO

メガワット:177.242902994156

MDL:MFCD00090503

CID:210391

4-Benzylmorpholine 化学的及び物理的性質

名前と識別子

-

- 4-Benzylmorpholine

- Morpholine,4-(phenylmethyl)-

- 1-benzylmorpholine

- 4-(phenylmethyl)-morpholine

- 4-Benzyl-morpholin

- 4-benzyl-morpholine

- Morpholine,4-(phenylmethyl)

- N-benzyl-morpholine

- Morpholine, 4-(phenylmethyl)-

- n-benzylmorpholine

- NSC67985

- N-benzyl morpholine

- Cambridge id 5513793

- GVWBJJLCTWNTRU-UHFFFAOYSA-N

- HMS1725H01

- Z6592

- A0912/0042711

-

- MDL: MFCD00090503

- インチ: 1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2

- InChIKey: GVWBJJLCTWNTRU-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 177.11500

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 137

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 12.5

じっけんとくせい

- 密度みつど: 1.0387

- ゆうかいてん: 194°C

- ふってん: 260.5°C at 760 mmHg

- 屈折率: 1.5302 (estimate)

- PSA: 12.47000

- LogP: 1.45670

4-Benzylmorpholine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Benzylmorpholine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Benzylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53680-250mg |

4-Benzylmorpholine |

10316-00-4 | 98% | 250mg |

¥35.0 | 2022-10-09 | |

| Enamine | EN300-138419-0.25g |

4-benzylmorpholine |

10316-00-4 | 95% | 0.25g |

$19.0 | 2023-02-15 | |

| TRC | B535370-100mg |

4-Benzylmorpholine |

10316-00-4 | 100mg |

$ 80.00 | 2022-06-01 | ||

| Enamine | EN300-16211-10.0g |

4-benzylmorpholine |

10316-00-4 | 95% | 10g |

$147.0 | 2023-06-04 | |

| Enamine | EN300-16211-5.0g |

4-benzylmorpholine |

10316-00-4 | 95% | 5g |

$81.0 | 2023-06-04 | |

| Enamine | EN300-138419-0.05g |

4-benzylmorpholine |

10316-00-4 | 95% | 0.05g |

$19.0 | 2023-02-15 | |

| Fluorochem | 214995-10g |

4-Benzylmorpholine |

10316-00-4 | 95% | 10g |

£154.00 | 2022-02-28 | |

| Chemenu | CM119994-25g |

4-Benzylmorpholine |

10316-00-4 | 95%+ | 25g |

$310 | 2023-02-19 | |

| Alichem | A449036606-10g |

4-Benzylmorpholine |

10316-00-4 | 98% | 10g |

$197.40 | 2023-09-04 | |

| ChemScence | CS-W022084-10g |

4-Benzylmorpholine |

10316-00-4 | ≥98.0% | 10g |

$114.0 | 2022-04-28 |

4-Benzylmorpholine 関連文献

-

Haoqiang Zhao,Bowen Hu,Lijin Xu,Patrick J. Walsh Chem. Sci. 2021 12 10862

-

Haoqiang Zhao,Bowen Hu,Lijin Xu,Patrick J. Walsh Chem. Sci. 2021 12 10862

-

3. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylatesGeorge R. Brown,Alan J. Foubister,Brian Wright J. Chem. Soc. Perkin Trans. 1 1985 2577

-

4. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediatesToshiya Morie,Shiro Kato,Hiroshi Harada,Iwao Fujiwara,Kazuo Watanabe,Jun-ichi Matsumoto J. Chem. Soc. Perkin Trans. 1 1994 2565

-

5. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediatesToshiya Morie,Shiro Kato,Hiroshi Harada,Iwao Fujiwara,Kazuo Watanabe,Jun-ichi Matsumoto J. Chem. Soc. Perkin Trans. 1 1994 2565

10316-00-4 (4-Benzylmorpholine) 関連製品

- 91271-84-0(1-{4-[(morpholin-4-yl)methyl]phenyl}methanamine)

- 91271-83-9(1-{3-[(morpholin-4-yl)methyl]phenyl}methanamine)

- 66582-26-1(1,2-Bis(2-benzylaminoethoxy)ethane)

- 91271-65-7([4-(morpholinomethyl)phenyl]methanol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 61389-26-2(Lignoceric Acid-d4)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10316-00-4)4-Benzylmorpholine

清らかである:99%

はかる:25g

価格 ($):163.0